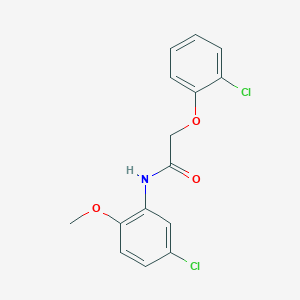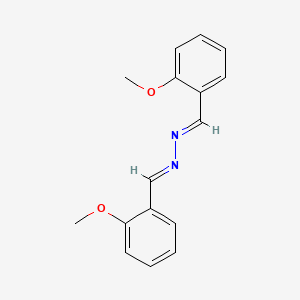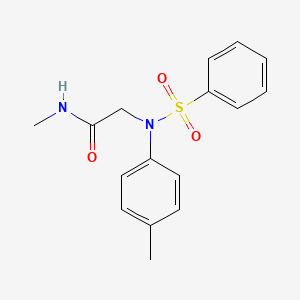
N-(5-chloro-2-methoxyphenyl)-2-(2-chlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-(2-chlorophenoxy)acetamide, also known as Aceclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. The chemical structure of Aceclofenac is similar to other NSAIDs such as diclofenac and ibuprofen.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-2-(2-chlorophenoxy)acetamide works by inhibiting the activity of COX-2 enzymes, which reduces the production of inflammatory prostaglandins. This leads to a reduction in pain, inflammation, and fever. N-(5-chloro-2-methoxyphenyl)-2-(2-chlorophenoxy)acetamide also has antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(2-chlorophenoxy)acetamide has been shown to reduce pain and inflammation in conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. It has also been shown to reduce fever and improve joint mobility. N-(5-chloro-2-methoxyphenyl)-2-(2-chlorophenoxy)acetamide is rapidly absorbed into the bloodstream and has a half-life of approximately 4 hours. It is metabolized in the liver and excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methoxyphenyl)-2-(2-chlorophenoxy)acetamide has several advantages for lab experiments, including its selectivity for COX-2 inhibition, its rapid absorption and metabolism, and its well-established safety profile. However, N-(5-chloro-2-methoxyphenyl)-2-(2-chlorophenoxy)acetamide also has limitations, including its potential for gastrointestinal side effects and its potential for interactions with other drugs.
Direcciones Futuras
Future research on N-(5-chloro-2-methoxyphenyl)-2-(2-chlorophenoxy)acetamide could focus on its potential for use in combination with other drugs for the treatment of pain and inflammation. Additionally, research could explore the potential for N-(5-chloro-2-methoxyphenyl)-2-(2-chlorophenoxy)acetamide to be used in the treatment of other conditions, such as cancer and neurodegenerative diseases. Further studies could also investigate the long-term safety and efficacy of N-(5-chloro-2-methoxyphenyl)-2-(2-chlorophenoxy)acetamide.
Métodos De Síntesis
N-(5-chloro-2-methoxyphenyl)-2-(2-chlorophenoxy)acetamide can be synthesized by the reaction of 2-(2-chlorophenoxy)acetic acid with 5-chloro-2-methoxyaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified and crystallized to obtain N-(5-chloro-2-methoxyphenyl)-2-(2-chlorophenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-2-(2-chlorophenoxy)acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory prostaglandins. N-(5-chloro-2-methoxyphenyl)-2-(2-chlorophenoxy)acetamide is a selective COX-2 inhibitor, which means it targets the COX-2 enzyme without affecting the COX-1 enzyme, which is responsible for the production of protective prostaglandins in the stomach lining.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-14-7-6-10(16)8-12(14)18-15(19)9-21-13-5-3-2-4-11(13)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZNMTRUQVJYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxy-4-nitrophenol](/img/structure/B5867593.png)
![6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5867599.png)


![4-methyl-3-[(2-methylphenoxy)methyl]-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5867621.png)

![methyl 4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5867638.png)
![N-[5-(3-chlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5867644.png)
![3-(2-chloro-6-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5867649.png)

![2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5867666.png)